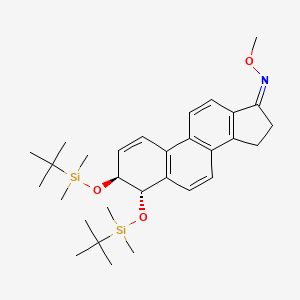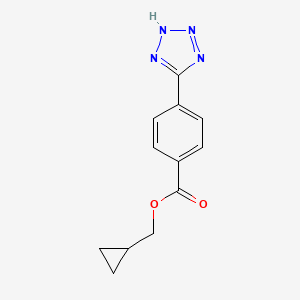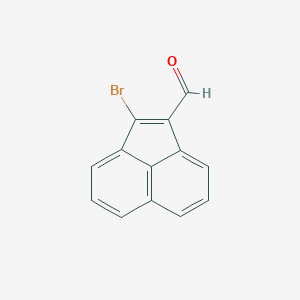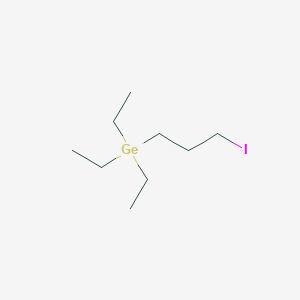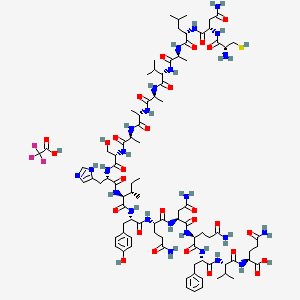
H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a peptide sequence composed of 18 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: to the growing peptide chain.
Deprotection and coupling reactions: to form peptide bonds.
Cleavage of the peptide: from the resin and removal of protecting groups.
Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids , coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) , and cleavage reagents such as trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the repetitive steps of SPPS, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Site-directed mutagenesis or chemical modification techniques can be employed.
Major Products Formed
Disulfide-bonded peptides: from oxidation reactions.
Reduced peptides: with free thiol groups from reduction reactions.
Modified peptides: with altered amino acid sequences from substitution reactions.
Wissenschaftliche Forschungsanwendungen
The peptide H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Wirkmechanismus
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes . The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH
- H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA
Uniqueness
The peptide This compound is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA) as a counterion. This modification can influence the peptide’s solubility, stability, and biological activity, making it distinct from other similar peptides .
Eigenschaften
Molekularformel |
C89H134F3N25O28S |
|---|---|
Molekulargewicht |
2091.2 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C87H133N25O26S.C2HF3O2/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117;3-2(4,5)1(6)7/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138);(H,6,7)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-;/m0./s1 |
InChI-Schlüssel |
FDGPQRJKYKQKKL-COERCSAOSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
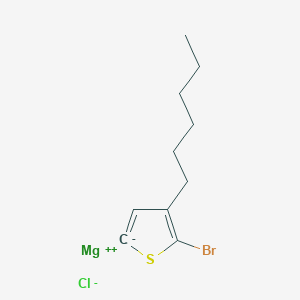
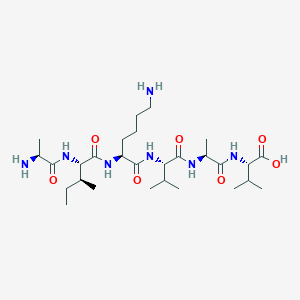

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Methyl [(4-cyanophenyl)methoxy]acetate](/img/structure/B12540952.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
